molecular formula C9H8BrClO2 B6305252 Methyl 3-bromo-2-chloro-5-methylbenzoate CAS No. 2092209-00-0

Methyl 3-bromo-2-chloro-5-methylbenzoate

Cat. No.: B6305252
CAS No.: 2092209-00-0
M. Wt: 263.51 g/mol
InChI Key: AEUMBVBWQDVRKV-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-chloro-5-methylbenzoate is an organic compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . It is a derivative of benzoic acid, featuring bromine, chlorine, and methyl substituents on the aromatic ring. This compound is commonly used in various chemical synthesis processes and research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-chloro-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce alcohols or other reduced derivatives .

Scientific Research Applications

Methyl 3-bromo-2-chloro-5-methylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-chloro-5-methylbenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under certain conditions. These interactions can affect various biochemical pathways and molecular targets, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-chloro-2-methylbenzoate
  • Methyl 2-bromo-5-chlorobenzoate
  • Methyl 3-chloro-2-bromobenzoate

Uniqueness

Methyl 3-bromo-2-chloro-5-methylbenzoate is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the aromatic ring. This unique arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

methyl 3-bromo-2-chloro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUMBVBWQDVRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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